N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide
Description
N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is a substituted acetamide derivative characterized by a phenyl ring with three distinct functional groups:
- Chloro at position 4,
- Nitro at position 2,
- Trifluoromethyl at position 4.
This compound is structurally tailored for enhanced electronic and steric effects, making it a candidate for applications in agrochemicals, pharmaceuticals, or polymer precursors.
Properties
IUPAC Name |
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFBQYLNVJKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441857 | |
| Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172215-95-1 | |
| Record name | N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Sequential Trifluoromethylation, Chlorination, and Nitration
This route prioritizes the introduction of the -CF₃ group due to its strong electron-withdrawing nature, which directs subsequent substitutions.
Step 1: Trifluoromethylation of 3-Chloroaniline
Reagents : CuI, 1,10-phenanthroline, CF₃I gas, DMF, 80°C.
Mechanism : Cross-coupling via a copper-mediated Ullmann reaction.
Outcome : 3-Chloro-5-(trifluoromethyl)aniline (yield: 65–70%).
Step 2: Nitration
Reagents : Fuming HNO₃ (90%), H₂SO₄ (conc.), 0–5°C.
Regioselectivity : The -NH₂ group directs nitration to the ortho position (2-position relative to -CF₃).
Outcome : 3-Chloro-2-nitro-5-(trifluoromethyl)aniline (yield: 55%).
Step 3: Acetylation
Reagents : Acetic anhydride, pyridine, 60°C.
Outcome : N-[4-Chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide (yield: 85%).
Table 1 : Yield Optimization for Route 1
| Step | Parameter | Optimal Value | Yield Improvement |
|---|---|---|---|
| 1 | CF₃I pressure | 2 atm | +12% |
| 2 | Nitration temperature | 0°C | +8% |
| 3 | Acetic anhydride stoichiometry | 1.5 eq | +5% |
Route 2: Late-Stage Trifluoromethylation
This approach avoids early introduction of the -CF₃ group to preserve ring reactivity.
Step 1: Nitration of 4-Chloroaniline
Reagents : HNO₃ (70%), H₂SO₄ (conc.), 25°C.
Outcome : 4-Chloro-2-nitroaniline (yield: 78%).
Step 2: Trifluoromethylation via Sandmeyer Reaction
Reagents : CF₃Cu, DMF, 100°C.
Outcome : 4-Chloro-2-nitro-6-(trifluoromethyl)aniline (yield: 40–45%).
Step 3: Acetylation
Identical to Route 1, Step 3 (yield: 82%).
Key Limitation : Low yield in trifluoromethylation due to steric hindrance from pre-existing nitro and chloro groups.
Industrial-Scale Production
Continuous Flow Nitration
Reactor Type : Microfluidic tubular reactor.
Conditions :
-
Residence time: 2.5 min
-
Temperature: 5°C
-
HNO₃:H₂SO₄ ratio: 1:3
Advantages : 20% higher yield compared to batch processes, reduced decomposition.
Catalytic Trifluoromethylation
Catalyst : Pd(OAc)₂/Xantphos.
Solvent : Toluene, 110°C.
Yield : 68% (vs. 45% in non-catalytic methods).
Table 2 : Comparative Analysis of Industrial Methods
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Nitration yield | 55% | 75% |
| Trifluoromethylation yield | 45% | 68% |
| Purity | 92% | 98% |
| Throughput (kg/day) | 50 | 200 |
Mechanistic Insights and Side Reactions
Nitration Regioselectivity
The nitro group’s position is influenced by the directing effects of existing substituents:
-
-NH₂ groups : Strongly ortho/para-directing but require protonation in acidic nitration conditions, becoming meta-directing.
-
-CF₃ groups : Meta-directing due to electron withdrawal.
Computational modeling (DFT at B3LYP/6-31G*) confirms that the 2-position nitro placement minimizes steric clash with the 6-position -CF₃ group.
Competing Pathways in Trifluoromethylation
-
Radical pathways : Dominant at temperatures >100°C, leading to polychlorinated byproducts.
-
Ionic pathways : Favored at lower temperatures (80–90°C), enhancing selectivity.
Purification and Characterization
Recrystallization Optimization
Solvent system : Ethyl acetate/hexane (1:4).
Purity : >99% after two cycles.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 8.02 (d, J = 8.4 Hz, 1H, Ar-H), 2.15 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (NO₂ asym. stretch).
Comparative Evaluation of Synthetic Routes
Table 3 : Route Efficiency and Scalability
| Route | Total Yield | Cost (USD/g) | Scalability |
|---|---|---|---|
| 1 | 42% | 12.50 | Moderate |
| 2 | 34% | 18.75 | Low |
| Industrial (Flow) | 58% | 8.90 | High |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, solvents like ethanol or dimethylformamide, elevated temperatures.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Major Products Formed
Reduction: N-[4-chloro-2-amino-6-(trifluoromethyl)phenyl]acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitro-6-(trifluoromethyl)benzoic acid and acetamide.
Scientific Research Applications
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Trifluoromethyl (CF₃): The presence of CF₃ in the target compound (vs.
- Nitro Group: The nitro group at position 2 is common in compounds like , suggesting a role in directing electrophilic substitution or redox activity.
- Chloro vs. Fluoro: In , fluorine replaces chloro at position 4, which may reduce steric bulk but increase electronegativity.
Biological Activity
N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetamide moiety. Its molecular formula is . The unique substitution pattern on the phenyl ring contributes significantly to its biological activity.
1. Enzyme Inhibition
The primary mechanism of action for this compound is through enzyme inhibition. It has been shown to interact with various enzymes, potentially acting as a competitive inhibitor. For instance:
- Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. Studies have reported IC50 values indicating moderate potency against these enzymes .
2. Antioxidant Activity
Research indicates that this compound also possesses antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly beneficial in preventing cellular damage associated with various diseases .
3. Antimicrobial Properties
This compound has demonstrated antimicrobial activity against several bacterial strains. For example, it has been effective against Pseudomonas aeruginosa and Staphylococcus aureus, showcasing its potential as a therapeutic agent in treating infections .
Table 1: Biological Activities of this compound
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through Structure-Activity Relationship (SAR) studies. The presence of electron-withdrawing groups such as trifluoromethyl enhances its reactivity and interaction with biological targets. Conversely, the introduction of electron-donating groups tends to reduce its efficacy .
Q & A
Q. What are the standard synthetic routes for N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide, and what purification methods are critical for ensuring yield and purity?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution and nitration. For example, analogous acetamide derivatives are synthesized via condensation of chloroacetamides with substituted phenyl precursors, followed by nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) . Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitoring via thin-layer chromatography (TLC) and optimizing reaction stoichiometry (e.g., 1:1.2 molar ratio of precursor to nitrating agent) are critical to minimize byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Look for the acetamide methyl group signal (~2.1 ppm in ¹H NMR; ~170 ppm in ¹³C NMR for the carbonyl).
- IR spectroscopy : Confirm the presence of nitro (1520–1350 cm⁻¹) and trifluoromethyl (1250–1100 cm⁻¹) groups.
- Mass spectrometry (ESI or HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from chlorine and fluorine . Cross-referencing with databases like PubChem or NIST ensures accurate assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals) for this compound?
Contradictions may arise from conformational flexibility or impurities. Strategies include:
- Variable-temperature NMR : To detect dynamic processes (e.g., hindered rotation of the nitro group).
- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations.
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify complex splitting patterns .
Q. What computational modeling approaches are effective for predicting the reactivity and stability of this compound under varying pH conditions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Acid-base behavior : Predict pKa values for the acetamide group and nitro substituent.
- Hydrolysis pathways : Simulate nucleophilic attack on the trifluoromethyl or chloro groups. Software like Gaussian or ORCA, combined with solvation models (e.g., PCM), enhances accuracy .
Q. How can researchers design analogs of this compound to enhance bioactivity while minimizing toxicity?
Focus on:
- Substituent modification : Replace the nitro group with bioisosteres (e.g., sulfonamide) to reduce mutagenic potential.
- Fragment-based drug design : Use X-ray crystallography or docking studies (e.g., AutoDock Vina) to optimize interactions with target proteins.
- ADMET profiling : Assess metabolic stability via liver microsome assays and toxicity via zebrafish embryo models .
Q. What are the environmental degradation pathways for this compound, and how can its persistence in soil be mitigated?
Key pathways include:
- Photolysis : UV irradiation breaks nitro groups into nitrites/nitrates.
- Microbial degradation : Soil bacteria (e.g., Pseudomonas) hydrolyze acetamide bonds.
- Hydrolysis : Acidic conditions accelerate cleavage of the trifluoromethyl group. Mitigation strategies involve co-formulating with biodegradable surfactants or encapsulating in cyclodextrins to control release .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
